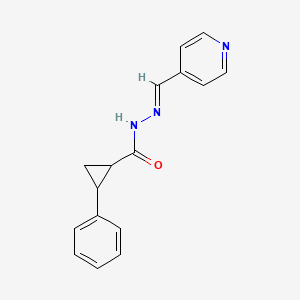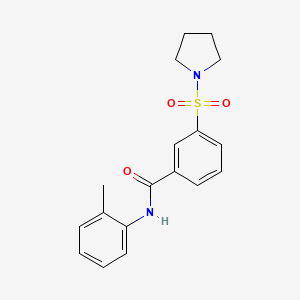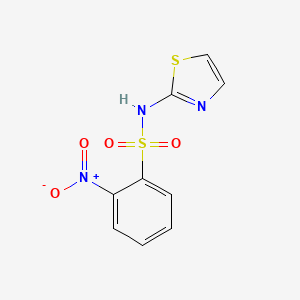
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide, commonly known as PPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail. PPC has shown promising results in various biochemical and physiological assays, making it a potential candidate for further research in the field of drug discovery.
Mecanismo De Acción
PPC has been shown to exert its effects through various mechanisms, including the inhibition of inflammatory mediators, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. PPC has also been shown to modulate various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPC has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the inhibition of cancer cell growth. PPC has also been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPC is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. PPC also has good solubility in water, which makes it easy to use in various assays. However, the main limitation of PPC is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on PPC. One potential direction is to investigate its potential use as a drug delivery agent for the treatment of neurological disorders. Another direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to investigate the potential toxicity of PPC and to optimize its synthesis methods to yield higher purity and better yields.
Métodos De Síntesis
PPC can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of phenylmethylene chloride. Another method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of benzaldehyde. These methods have been optimized to yield high purity PPC with good yields.
Aplicaciones Científicas De Investigación
PPC has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PPC has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, PPC has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-18-11-12-6-8-17-9-7-12)15-10-14(15)13-4-2-1-3-5-13/h1-9,11,14-15H,10H2,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNNFXWQVSBIM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)
